5-amino-2-ethyl-2H-1,2,3-triazol-4-ol
Description
General Overview of Nitrogen-Containing Heterocycles in Organic Chemistry
Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. mdpi.comnih.gov This class of molecules is fundamental to organic chemistry and biochemistry, forming the core structure of countless natural products, including alkaloids, vitamins, and nucleic acids. Their structural diversity and the unique properties imparted by the nitrogen heteroatom—such as basicity, hydrogen bonding capability, and altered electronic distribution—make them indispensable in various scientific fields. frontiersin.org In medicinal chemistry, nitrogen heterocycles are privileged structures, with a significant percentage of FDA-approved small-molecule drugs containing at least one such ring system. Their ability to interact with biological targets like enzymes and receptors underpins their widespread use in drug design. frontiersin.orgresearchgate.net
Historical and Current Significance of 1,2,3-Triazoles in Chemical Synthesis and Applied Chemistry
The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. While known for over a century, its prominence in chemical research surged dramatically with the development of the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient, reliable, and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is exceptionally stable to metabolic degradation, hydrolysis, and redox conditions, making it an excellent linker or isostere for other functional groups in drug design. frontiersin.org Consequently, the 1,2,3-triazole motif is integral to modern drug discovery, bioconjugation, and materials science, with derivatives showing a wide spectrum of biological activities, including anti-HIV, antimicrobial, and anticancer effects. mdpi.comresearchgate.net
Structural Peculiarities and Tautomeric Considerations of 2H-1,2,3-Triazol-4-ols
The 2H-1,2,3-triazol-4-ol scaffold presents noteworthy structural complexities, primarily due to the potential for tautomerism. Tautomers are isomers that readily interconvert, and for hydroxy-substituted azoles, this typically involves proton migration between a ring nitrogen and the exocyclic oxygen atom. A 2H-1,2,3-triazol-4-ol can theoretically exist in equilibrium with its corresponding keto tautomer, 2H-1,2,3-triazol-4(5H)-one. The position of this equilibrium is influenced by several factors, including the electronic nature of other substituents on the ring, the solvent, and the physical state (solid or solution). The presence of a substituent on a ring nitrogen, as in the case of a 2-alkyl derivative, fixes the triazole as a 2H-isomer, preventing the common 1H-2H tautomerism seen in the parent triazole ring but not eliminating the potential for the hydroxy-keto tautomerism. Understanding these tautomeric preferences is critical as different tautomers can exhibit distinct chemical reactivity and biological interaction profiles.
The Unique Positioning of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol within the Triazole Family
The compound this compound, while cataloged (CAS No. 2731010-24-3), is not the subject of extensive published research. sigmaaldrich.com Its unique position within the triazole family can be inferred by dissecting its specific substitution pattern, which combines three key features that dictate its chemical personality:
N2-Ethyl Group : The ethyl substituent on the N2 position definitively locks the ring into the 2H-tautomeric form. This is significant because it removes the ambiguity of 1H vs. 2H tautomerism that characterizes unsubstituted 1,2,3-triazoles, leading to a more defined molecular structure. This alkyl group also increases the lipophilicity of the molecule compared to its N-unsubstituted counterpart.
4-Hydroxy Group : The hydroxyl (-ol) group makes the molecule a triazolol. It is a potent hydrogen bond donor and acceptor, which can facilitate interactions with biological macromolecules. It also introduces an acidic proton, allowing the molecule to act as a weak acid.
5-Amino Group : The amino group at the C5 position is a strong hydrogen bond donor and an electron-donating group. Its presence significantly influences the electronic character of the triazole ring, increasing electron density. This functional group also provides a reactive handle for further synthetic elaboration.
The specific combination of a fixed 2H-configuration, an acidic hydroxyl group, and a basic amino group on a stable 1,2,3-triazole core creates a molecule with a distinct and predictable set of physicochemical properties. This makes it a potentially valuable, though currently under-explored, building block for creating more complex molecules with tailored properties for medicinal or materials science applications.
Research Objectives and Scope of Investigation for this compound
The objective of this article is to provide a foundational chemical profile of this compound. Given the limited direct research available for this specific compound, the scope is to characterize it based on the established principles of heterocyclic chemistry and the known effects of its constituent functional groups (amino, ethyl, and hydroxyl) on the 1,2,3-triazole scaffold. This investigation focuses strictly on its molecular structure, potential tautomeric forms, and its relationship to the broader family of triazole derivatives. The article aims to consolidate this structural understanding, thereby highlighting its potential as a unique chemical entity for future research.
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₈N₄O |
| Molecular Weight | 128.13 g/mol sigmaaldrich.com |
| CAS Number | 2731010-24-3 sigmaaldrich.com |
| Canonical SMILES | CCN1N=C(C(=O)N1)N |
Properties
CAS No. |
2731010-24-3 |
|---|---|
Molecular Formula |
C4H8N4O |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Diffractional Characterization of 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, a complete NMR analysis would involve a combination of one-dimensional and two-dimensional experiments to confirm its unique structure. However, specific experimental NMR data for this compound could not be located.
Proton (¹H) NMR for Structural Connectivity and Isomeric Analysis
The ¹H NMR spectrum is fundamental for determining the connectivity of protons within a molecule and for distinguishing between isomers. For this compound, the expected ¹H NMR spectrum would show distinct signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, as well as signals for the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts and coupling patterns of the ethyl group would confirm its attachment to the N2 position of the triazole ring. The integration of these signals would correspond to the number of protons in each group. The absence of a proton signal on the triazole ring itself would be consistent with the proposed substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet | 3H |
| -CH₂ (ethyl) | 3.8 - 4.2 | Quartet | 2H |
| -NH₂ | 5.0 - 7.0 (broad) | Singlet | 2H |
| -OH | 8.0 - 10.0 (broad) | Singlet | 1H |
Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values are not available.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals would be expected: two for the ethyl group and two for the triazole ring carbons (C4 and C5). The chemical shifts of the triazole ring carbons would be characteristic of a heteroaromatic system and would be influenced by the attached amino and hydroxyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethyl) | 14 - 18 |
| -CH₂ (ethyl) | 40 - 45 |
| C4 (triazole) | 150 - 160 |
| C5 (triazole) | 135 - 145 |
Note: These are predicted values based on known chemical shift ranges for similar triazole systems. Actual experimental values are not available.
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Heteroatom Environment Characterization
Nitrogen NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. For this compound, ¹⁴N or ¹⁵N NMR would provide signals for the three nitrogen atoms of the triazole ring and the nitrogen of the amino group. The distinct chemical shifts would help to confirm the N2 substitution by the ethyl group and characterize the electronic nature of the triazole ring. Unfortunately, no experimental nitrogen NMR data for this specific compound has been reported.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment
Two-dimensional NMR techniques are crucial for unambiguously assigning the structure of complex molecules.
COSY (Correlation Spectroscopy) would establish the coupling between the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals of the ethyl group to their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show long-range correlations, for instance, between the ethyl group protons and the triazole ring carbons, confirming the N2-ethyl connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different groups in the molecule.
A comprehensive analysis using these techniques would be necessary for the complete and verified structural assignment of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Frequencies (Amino, Hydroxyl, Triazole Ring)
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-H stretches of the ethyl group, and various vibrations associated with the triazole ring.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -OH | O-H stretch | 3200 - 3600 (broad) |
| -NH₂ | N-H symmetric stretch | 3300 - 3400 |
| -NH₂ | N-H asymmetric stretch | 3400 - 3500 |
| -NH₂ | N-H bend (scissoring) | 1590 - 1650 |
| C-H (ethyl) | C-H stretch | 2850 - 2960 |
| Triazole Ring | C=N stretch | 1600 - 1680 |
| Triazole Ring | N=N stretch | 1400 - 1500 |
| Triazole Ring | Ring breathing/deformation | 900 - 1200 |
Note: These are predicted frequency ranges based on characteristic absorptions of similar functional groups. Actual experimental values are not available.
Analysis of Hydrogen Bonding Networks
The molecular structure of this compound, featuring amino (-NH2) and hydroxyl (-OH) groups, provides sites for both hydrogen bond donors and acceptors. Consequently, this compound is expected to form extensive intermolecular hydrogen bonding networks in the solid state. These networks are crucial in determining the crystal packing and influencing physical properties such as melting point and solubility.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, typically with errors in the parts-per-million (ppm) range, HRMS can definitively verify the molecular formula of the compound.
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would elucidate its fragmentation pathways. For 1,2,3-triazole derivatives, characteristic fragmentation patterns often involve the loss of stable neutral molecules. A primary fragmentation pathway for many 1,2,3-triazoles involves the elimination of a nitrogen molecule (N₂). nih.gov Subsequent fragmentation would likely involve the ethyl group and cleavage of the triazole ring. The study of these fragmentation patterns is essential for the structural confirmation of the molecule and for distinguishing it from potential isomers. nih.gov
Table 1: Predicted HRMS Data for this compound
| Formula | C₄H₈N₄O |
|---|---|
| Calculated Monoisotopic Mass | 128.0698 u |
| Predicted [M+H]⁺ ion | 129.0776 m/z |
| Predicted [M+Na]⁺ ion | 151.0596 m/z |
| Predicted [M+K]⁺ ion | 167.0335 m/z |
Note: This table is predictive and requires experimental verification.
X-ray Single Crystal Diffraction for Definitive Solid-State Structural Analysis
Analysis of the crystal structure would reveal how individual molecules of this compound are arranged in the crystal lattice. This packing is governed by intermolecular forces, primarily the hydrogen bonding network discussed in section 3.2.2. Other interactions, such as van der Waals forces and potentially π-π stacking if aromatic rings were present, also contribute to the stability of the crystal structure. The analysis would identify the specific hydrogen bond motifs and other short-range interactions that dictate the supramolecular architecture. mdpi.commdpi.com
The precise measurement of bond lengths and angles provides insight into the electronic structure of the molecule. For instance, the bond lengths within the triazole ring can indicate the degree of electron delocalization. The geometry around the nitrogen and oxygen atoms, as well as the conformation of the ethyl group, would be accurately determined. Torsion angles describe the rotational orientation of different parts of the molecule, such as the ethyl group relative to the triazole ring, which is crucial for understanding its conformational preferences. mdpi.com
Table 2: Representative Bond Lengths and Angles for 1,2,3-Triazole Derivatives
| Bond Type | Typical Length (Å) | Bond Angle | Typical Angle (°) |
|---|---|---|---|
| N-N (in ring) | 1.30 - 1.37 | N-N-N (in ring) | 107 - 113 |
| C-N (in ring) | 1.32 - 1.38 | C-N-N (in ring) | 105 - 112 |
| C-C (in ring) | 1.36 - 1.42 | N-C-C (in ring) | 107 - 109 |
| C-O | 1.35 - 1.43 | C-O-H | ~109 |
Note: These are typical values for related structures and require experimental determination for the specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring system, along with the amino and hydroxyl substituents, constitutes the chromophore of this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).
The UV-Vis spectrum would likely show absorption bands in the ultraviolet region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the molecule's electronic structure. For similar 5-amino-1,2,3-triazole systems, absorption maxima are often observed in the 250-300 nm range. nih.gov Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could provide further insight into the nature of the electronic transitions (e.g., π → π* or n → π*).
No Specific Computational Data Found for this compound
While the search yielded numerous studies on various other triazole derivatives, none of the results provided the specific information required to generate a detailed, data-driven article on this compound as per the user's request. The available literature focuses on the computational analysis of related triazole structures, exploring their electronic properties, conformational landscapes, and tautomeric preferences using methods such as Density Functional Theory (DFT) and ab initio calculations. However, these findings are not directly applicable to the specified compound.
The user's instructions to focus solely on "this compound" and to include detailed research findings and data tables cannot be fulfilled without specific studies on this molecule. Creating an article would necessitate the fabrication of data, which is contrary to the principles of providing accurate and factual information.
Therefore, it is not possible to generate the requested scientific article at this time due to the lack of available research and data for the specific compound of interest. Further research would be required to be published on this molecule before a comprehensive computational and theoretical analysis could be compiled.
Computational and Theoretical Studies on 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol
Spectroscopic Property Prediction from First Principles (NMR, IR, UV-Vis)
First-principles calculations, rooted in quantum mechanics, are instrumental in predicting the spectroscopic signatures of molecules like 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol. These computational methods can generate theoretical spectra that are valuable for the identification and structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) can be performed using methods like Gauge-Including Atomic Orbital (GIAO). By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311+G(d,p)), the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) can be computed. These are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. Such calculations can help in assigning the signals in an experimental spectrum to the specific atoms in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be predicted by performing a frequency calculation on the optimized geometry. The resulting theoretical IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the molecule. For instance, one would expect to observe stretching frequencies for the N-H bonds of the amino group, the O-H bond of the hydroxyl group, C-N and N-N bonds within the triazole ring, and the various bonds of the ethyl substituent. These predicted frequencies can be compared with experimental IR data to confirm the presence of specific functional groups.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be determined. For this compound, these calculations would likely reveal π→π* and n→π* transitions associated with the triazole ring and its substituents, providing insight into the compound's electronic structure and color. nih.gov
| Spectroscopic Technique | Predicted Parameters | Computational Method | Expected Features for this compound |
| NMR | Chemical Shifts (δ), Coupling Constants (J) | GIAO, DFT | Distinct signals for the ethyl protons, amino protons, and ring protons/carbons. |
| IR | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | N-H, O-H, C-H, C-N, N-N stretching and bending vibrations. |
| UV-Vis | Absorption Maxima (λ_max) | TD-DFT | π→π* and n→π* transitions characteristic of the substituted triazole ring. |
Aromaticity Assessment of the 1,2,3-Triazolol Ring System
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic compounds. For the 1,2,3-triazolol ring in this compound, several computational methods can be used to assess its aromatic character.
Aromaticity is generally associated with a cyclic, planar, and fully conjugated system containing (4n+2) π electrons, according to Hückel's rule. youtube.com The 1,2,3-triazole ring itself is considered aromatic. reddit.com However, the presence of an exocyclic hydroxyl group (in the "ol" form) or a keto group (in the tautomeric "one" form) can influence the degree of aromaticity.
Computational assessments of aromaticity often involve a combination of criteria:
Structural Criteria: Examination of bond length alternation in the optimized geometry. A more aromatic system will exhibit less bond length alternation.
Magnetic Criteria: Calculation of Nucleus-Independent Chemical Shift (NICS) values. Negative NICS values in the center of the ring are indicative of aromatic character.
Electronic Criteria: Analysis of the π-electron distribution and delocalization using indices such as the Aromatic Fluctuation Index (FLU) and the Harmonic Oscillator Model of Aromaticity (HOMA).
| Aromaticity Index | Principle | Indication of Aromaticity |
| HOMA | Based on the deviation of bond lengths from an ideal aromatic system. | Values closer to 1 indicate higher aromaticity. |
| NICS | Measures the magnetic shielding at the ring center. | Negative values (e.g., NICS(0), NICS(1)) suggest aromaticity. |
| FLU | Based on the fluctuation of electron delocalization between adjacent atoms. | Lower values indicate greater aromaticity. |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The amino and hydroxyl groups in this compound are capable of forming strong intermolecular hydrogen bonds. nih.gov These interactions are expected to play a crucial role in the crystal packing and physical properties of the compound.
Computational methods can be used to model these interactions. By calculating the interaction energies between two or more molecules of this compound, the strength and geometry of the hydrogen bonds can be determined. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize these bonds by identifying bond critical points and analyzing the electron density at these points.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic triazole rings of adjacent molecules may also occur. These non-covalent interactions, though weaker than hydrogen bonds, can contribute to the stability of the solid-state structure. Computational studies can quantify the energy of these stacking interactions and determine the preferred orientation (e.g., parallel-displaced or T-shaped) of the interacting rings.
| Interaction Type | Participating Groups | Expected Significance |
| Hydrogen Bonding | Amino (N-H) and Hydroxyl (O-H) groups as donors; Nitrogen and Oxygen atoms as acceptors. | Strong, directional interactions dominating the crystal packing. |
| π-π Stacking | 1,2,3-Triazole rings. | Weaker, but contributory to the overall solid-state stability. |
Mechanistic Insights into Reactivity and Derivatization via Transition State Calculations
Computational chemistry provides a powerful avenue for exploring the reactivity of this compound and predicting the outcomes of potential derivatization reactions. Transition state theory is central to these investigations.
By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, and transition states, can be located and characterized. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For this compound, several types of reactions could be investigated computationally:
Electrophilic Aromatic Substitution: The electron-rich nature of the triazole ring, enhanced by the amino group, suggests that it could undergo electrophilic substitution. Calculations can predict the most likely site of substitution by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and atomic charges.
Derivatization of Functional Groups: The reactivity of the amino and hydroxyl groups can be explored. For example, the mechanism of acylation, alkylation, or diazotization of the amino group, or the etherification of the hydroxyl group, can be modeled.
Ring-Opening Reactions: Under certain conditions, the triazole ring might undergo cleavage. Transition state calculations can help to understand the feasibility and mechanism of such reactions.
These computational studies can guide synthetic chemists in designing new derivatives of this compound with desired properties. mdpi.comresearchgate.net
| Reaction Type | Potential Reagents | Computational Insights |
| Electrophilic Substitution | Halogens, Nitrating agents | Regioselectivity, Activation barriers |
| N-Acylation/Alkylation | Acyl halides, Alkyl halides | Reaction mechanism, Transition state structures |
| O-Alkylation | Alkyl halides | Competing N- vs. O-alkylation pathways |
Reactivity and Synthetic Transformations of 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol
Electrophilic and Nucleophilic Reactions at the Triazole Ring
The 1,2,3-triazole ring is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the reactivity is significantly influenced by the nature and position of substituents. In the case of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, the amino and hydroxyl groups are strong electron-donating groups, which are expected to activate the triazole ring towards electrophilic substitution. Conversely, the triazole ring itself is relatively resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups or through the formation of N-oxides.
Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, on the triazole ring of similar compounds have been reported. For instance, 2-phenyltriazole 1-oxides are activated at the C-5 position towards both electrophilic and nucleophilic attack. rsc.org While direct electrophilic substitution on the carbon atom of the triazole ring in this compound is not extensively documented, it is plausible that under forcing conditions, such reactions could occur.
Nucleophilic substitution at the triazole ring typically requires a leaving group, such as a halogen. For example, a halogen at the 4-position of a 1,2,3-triazole can be displaced by nucleophiles like alkoxides. researchgate.net In the context of this compound, the hydroxyl group itself is a poor leaving group. Its conversion to a better leaving group, such as a tosylate or triflate, could potentially enable nucleophilic substitution reactions at the C4 position.
Chemical Modifications of the Amino Group
The primary amino group at the C5 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
The amino group of aminotriazoles readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form the corresponding amides. For example, the acetylation of methyl 5-amino-1H- nih.govnih.govnih.govtriazole-3-carboxylate has been studied, demonstrating that the amino group can be selectively acylated. nih.govsyr.edu It is expected that this compound would react similarly with a range of acylating agents.
Sulfonylation of the amino group to afford sulfonamides can be achieved by reacting the aminotriazole with sulfonyl chlorides in the presence of a base. These reactions are common for aromatic and heterocyclic amines and provide a route to compounds with potentially altered biological and physicochemical properties.
Table 1: Examples of Acylation and Sulfonylation of Amino-Triazole Derivatives
| Entry | Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | 5-amino-1H- nih.govnih.govnih.govtriazole | Acetic anhydride | DMF, rt | 5-(Acetylamino)-1H- nih.govnih.govnih.govtriazole | - | nih.gov |
| 2 | Methyl 5-amino-1H- nih.govnih.govnih.govtriazole-3-carboxylate | Acetic anhydride | Reflux | Methyl 1-acetyl-5-(acetylamino)-1H- nih.govnih.govnih.govtriazole-3-carboxylate and Methyl 1-acetyl-3-(acetylamino)-1H- nih.govnih.govnih.govtriazole-5-carboxylate | - | nih.govsyr.edu |
Note: The data in this table is based on reactions of related aminotriazole compounds, as specific data for this compound is not available.
The amino group can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process. youtube.com More controlled mono-alkylation can sometimes be achieved under specific conditions.
A powerful method for the arylation of the amino group is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aminotriazole and an aryl halide. nih.gov Studies on various 5-amino-1,2,3-triazoles have shown this to be an efficient method for synthesizing N-aryl derivatives. nih.govnih.gov
Table 2: Examples of Buchwald-Hartwig Arylation of 5-Amino-1,2,3-triazole Derivatives
| Entry | Aminotriazole | Aryl Halide | Catalyst/Base | Conditions | Product | Yield (%) | Reference |
| 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | (THP-Dipp)Pd(cinn)Cl / t-BuONa | 1,4-Dioxane, 120 °C, 24 h | 1-Benzyl-4-phenyl-N-(p-tolyl)-1H-1,2,3-triazol-5-amine | 97 | nih.govnih.gov |
| 2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 4-Bromobenzonitrile | (THP-Dipp)Pd(cinn)Cl / t-BuONa | 1,4-Dioxane, 120 °C, 18 h | N-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-4-cyanobenzamide | 98 | nih.gov |
| 3 | 1-Phenethyl-4-phenyl-1H-1,2,3-triazol-5-amine | 3-Chloropyridine | (THP-Dipp)Pd(cinn)Cl / t-BuONa | 1,4-Dioxane, 120 °C, 18 h | N-(1-Phenethyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine | 83 | nih.gov |
Note: The data in this table is based on reactions of related 5-amino-1,2,3-triazole compounds.
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). libretexts.orglibretexts.orgchemistry.coachyoutube.com These reactions are typically catalyzed by acids or bases and are often reversible. The formation of stable hemiaminals as intermediates has also been observed in the reaction of aminotriazoles with certain aldehydes. researchgate.net
Table 3: Examples of Condensation Reactions of Aminotriazoles with Carbonyl Compounds
| Entry | Aminotriazole | Carbonyl Compound | Conditions | Product | Yield (%) | Reference |
| 1 | 4-Amino-3,5-dimethyl-1,2,4-triazole | 2-Nitrobenzaldehyde | Various solvents, 50 °C | Hemiaminal and Schiff base | Variable | researchgate.net |
| 2 | 3-Amino-1,2,4-triazole | Acetaldehyde and Acetylacetone | Water, Microwave | 4,7-Dihydro nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative | - | rsc.org |
Note: The data in this table is based on reactions of related aminotriazole compounds.
Derivatization at the Hydroxyl Moiety
The hydroxyl group at the C4 position of the triazole ring behaves as a phenolic hydroxyl group due to its attachment to an aromatic ring. This imparts acidic character and allows for a range of derivatization reactions. acs.org
The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst. youtube.com Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is a common method.
Etherification of the hydroxyl group can be achieved through Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. The acidity of the 4-hydroxytriazole facilitates the initial deprotonation step. acs.org
Table 4: Examples of Derivatization of Hydroxyl Groups on Heterocyclic Systems
| Entry | Starting Material | Reagent | Conditions | Product Type | Reference |
| 1 | 2-Alkyl-3-oxobutanoate and Aryl Azide (B81097) | DBU | 50 °C | 5-Hydroxy-1,2,3-triazole | acs.org |
| 2 | Carboxylic Acid | Alcohol | Acid catalyst | Ester | youtube.com |
| 3 | Alcohol | Alkyl Halide | Base | Ether | - |
Note: This table provides general examples of reactions for the formation of hydroxylated triazoles and general esterification and etherification reactions, as specific data for this compound is not available.
Formation of Activated Esters (e.g., for Peptide Coupling)
The hydroxyl group of this compound can be transformed into an activated ester, a reactive intermediate crucial for processes like peptide synthesis. peptide.com These activated esters facilitate the formation of amide bonds by reacting with the N-terminal amine of an amino acid or peptide. peptide.com While direct studies on this compound as an activating agent are not extensively documented, the principle is analogous to other hydroxyl-containing heterocyclic compounds used in peptide coupling. For instance, derivatives of 1-phenyl-pyrazolin-5-one are esterified with N-protected amino acids to create activated esters that are stable, crystalline, and effective in solid-phase peptide synthesis. google.com The process often involves a coupling reagent like dicyclohexylcarbodiimide (B1669883) to facilitate the ester formation. chemicalbook.com The resulting activated amino acid esters are then reacted with an amino component to form the desired peptide linkage. chemicalbook.com The reactivity of these esters is a key factor in the efficiency of the coupling reaction. chemicalbook.com
Ring Functionalization and Heteroatom Manipulations
The 1,2,3-triazole ring is a stable aromatic system, but it can undergo various functionalization reactions. The amino and hydroxyl groups of this compound are key sites for such modifications. The amino group can be acylated, alkylated, or diazotized, leading to a wide array of derivatives. For example, the amino group of similar 5-amino-1,2,3-triazoles can undergo Buchwald-Hartwig cross-coupling reactions with (het)aryl halides to form N-aryl derivatives. nih.govnih.gov
Furthermore, the triazole ring itself can be part of more complex fused systems, where the heteroatoms play a crucial role in the synthetic strategy. nih.gov The manipulation of heteroatoms, such as nitrogen, is fundamental in the synthesis of diverse heterocyclic structures. nih.govrsc.org
Utilization as a Building Block for Complex Fused Heterocyclic Systems
5-Amino-1,2,3-triazoles are valuable building blocks for the synthesis of fused heterocyclic systems due to the reactive nature of their amino group and adjacent ring positions. nuph.edu.uasemanticscholar.orgresearchgate.net These compounds can undergo cyclocondensation reactions with various reagents to form bicyclic and polycyclic systems with diverse biological activities. nuph.edu.uasemanticscholar.orgresearchgate.net
Synthesis of Triazolo-Annulated Pyridine (B92270) Derivatives
The condensation of 5-amino-1,2,3-triazoles with methylene-active compounds is a well-established method for constructing triazolo[4,5-b]pyridines. nuph.edu.uasemanticscholar.orgresearchgate.net This reaction typically involves the amino group of the triazole acting as a nucleophile, attacking a carbonyl or an equivalent electrophilic center in the other reactant, followed by cyclization and dehydration to form the fused pyridine ring. While specific examples starting from this compound are not detailed in the provided search results, the general reactivity pattern of 5-aminotriazoles suggests its potential in synthesizing such fused systems. nuph.edu.uasemanticscholar.orgresearchgate.net Various synthetic protocols have been developed for triazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines, often involving cyclization of appropriately substituted pyridine precursors or through multicomponent reactions. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netrsc.org
Formation of Triazolo-Annulated Azine and Azepine Systems
The synthetic utility of 5-amino-1,2,3-triazoles extends to the formation of other fused azine and azepine systems. nuph.edu.uasemanticscholar.orgresearchgate.net For instance, cyclocondensation reactions involving 4,5-diamino-1,2,3-triazoles or 4-amino-5-thiocarboxamido-1,2,3-triazoles have been successfully employed to construct di-, oxa-, and thiazepino-annulated triazoles. nuph.edu.uasemanticscholar.orgresearchgate.net These reactions highlight the versatility of the aminotriazole core in building seven-membered heterocyclic rings. The synthesis of such systems often relies on the intramolecular cyclization of suitably functionalized triazole precursors. nuph.edu.uasemanticscholar.orgresearchgate.net
Construction of Triazolo[4,5-d]pyrimidine Scaffolds
A significant application of 5-amino-1,2,3-triazoles is in the synthesis of triazolo[4,5-d]pyrimidines, a class of compounds with considerable biological importance. researchgate.netekb.eg The general approach involves the cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids or their derivatives with various nitrogen-containing reagents. researchgate.net The reaction builds the pyrimidine (B1678525) ring onto the triazole core. For example, a three-component Biginelli-like reaction using 3-alkylthio-5-amino-1,2,4-triazoles, aldehydes, and β-dicarbonyl compounds has been used to synthesize a library of 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov This demonstrates the potential of aminotriazoles as key components in multicomponent reactions for the efficient assembly of complex heterocyclic scaffolds.
Diverse Chemical Applications of 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol and Its Derivatives
Role as a Versatile Chemical Building Block in Organic Synthesis
The 5-amino-1,2,3-triazole core is a valuable synthon for the construction of more complex molecular architectures. researchgate.netresearchgate.net The presence of multiple reaction sites—the amino group, the hydroxyl group, and the triazole ring itself—allows for a variety of chemical transformations.
The synthesis of the parent 5-amino-2-aryl-2H- newdrugapprovals.orgnih.govnih.gov-triazole-4-carbonitriles has been achieved through a multi-step flow synthesis, which offers a safer and more scalable alternative to traditional batch methods. newdrugapprovals.org This process typically involves the diazotization of anilines, condensation with malononitrile, nucleophilic addition, and a copper-catalyzed cyclization. newdrugapprovals.org A similar strategy could conceivably be adapted for the synthesis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, likely involving a starting material with the ethyl group already in place and a final hydrolysis or other transformation to yield the hydroxyl group.
The amino group at the C5 position provides a key handle for further functionalization. For instance, it can undergo reactions to form amides, as demonstrated in the synthesis of 5-amino-1,2,3-triazole-4-carboxamides, which have been explored for their biological activity. nih.gov This reactivity allows for the straightforward introduction of a wide range of substituents, enabling the tuning of the molecule's physical and chemical properties. mdpi.com
Furthermore, the triazole ring itself can participate in various reactions. For example, derivatives of 5-amino-1,2,3-triazoles have been used in denitrogenative transformations to access other heterocyclic systems, such as 1H-imidazoles. researchgate.net This highlights the potential of the triazole core to serve as a latent source of other important structural motifs in organic synthesis. The general synthetic routes to 5-amino-1,2,3-triazole-4-carboxamides often involve the cyclization of an azide (B81097) with an α-cyano amide or the amination of a corresponding ethyl ester. nih.gov
| Starting Material | Reagents | Product | Application |
| Anilines, Malononitrile | 1. Diazotization 2. Nucleophilic addition 3. Copper-catalyzed cyclization | 5-Amino-2-aryl-2H- newdrugapprovals.orgnih.govnih.gov-triazole-4-carbonitriles | Precursors for functionalized triazoles |
| Azide, α-cyano amide | Cyclization | 5-Amino-1,2,3-triazole-4-carboxamides | Exploration of biological activity |
| 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles | Acid-mediated denitrogenative transformation | 2-substituted 1H-imidazole derivatives | Synthesis of other heterocyclic compounds |
Exploration in Materials Science and Polymer Chemistry
The unique electronic and structural features of the 5-amino-1,2,3-triazole scaffold make it an attractive candidate for the development of novel materials with tailored properties.
Integration into Functional Polymer Architectures
While specific research on the integration of this compound into polymers is limited, the broader class of amino-functionalized heterocycles has been successfully incorporated into polymer backbones. bezwadabiomedical.com The amino and hydroxyl groups of the title compound offer potential sites for polymerization or for grafting onto existing polymer chains. For example, these functional groups could be used to create polyamides or polyesters with the triazole unit as a recurring motif. Such polymers could exhibit interesting properties, such as enhanced thermal stability or specific recognition capabilities, due to the presence of the rigid, polar triazole ring. The synthesis of energetic polymers based on 5-aminotetrazole, a related nitrogen-rich heterocycle, has been demonstrated, suggesting the feasibility of incorporating similar structures into polymeric materials. nih.gov
Development of Fluorescent Probes and Chemical Sensors
Derivatives of 5-aminotriazoles have shown significant promise in the development of fluorescent materials. The combination of an electron-donating amino group and the electron-deficient triazole ring can lead to interesting photophysical properties, including fluorescence. For instance, 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives have been synthesized and investigated for their potential application as emissive layers in Organic Light-Emitting Diodes (OLEDs). mdpi.com These compounds exhibit photoluminescence quantum yields that are highly dependent on the nature of the donor component. mdpi.com
The introduction of a hydroxyl group, as in this compound, could further modulate the fluorescent properties and introduce sensitivity to the chemical environment, making it a potential candidate for fluorescent probes. The fluorescence of aminofluorescein, for example, is known to be sensitive to the surrounding medium. researchgate.net While direct studies on the fluorescent properties of the title compound are not available, the general principles of fluorophore design suggest that this scaffold holds potential. For example, the fluorescence of 5-aminoquinoline (B19350) is quenched in the presence of water due to hydrogen bonding in the excited state, a phenomenon that could be relevant for sensors based on the hydroxyl- and amino-functionalized triazole. researchgate.net
Catalytic Applications and Co-Catalysis
The nitrogen-rich and functionalized nature of this compound suggests its potential utility in various catalytic applications, either as a catalyst itself or as a ligand for a metal center.
Use as Activating Agents in Coupling Reactions
While direct evidence for the use of this compound as an activating agent in coupling reactions is not prominent in the literature, related aminotriazole derivatives have been implicated in catalytic cycles. The development of a photocatalyst-tuned, Ni-catalyzed system for the switchable C-C or C-N coupling of aryl halides with formamide (B127407) highlights the potential for nitrogen-containing heterocycles to influence the outcome of coupling reactions. mdpi.com The amino and hydroxyl groups on the triazole ring could potentially coordinate to a metal center, thereby modulating its reactivity and selectivity in cross-coupling processes.
Development as Organocatalysts or Ligands for Metal Catalysis
The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical reactions. nih.gov The presence of both a basic amino group and a potentially acidic hydroxyl group in this compound makes it an interesting candidate for bifunctional organocatalysis. While specific studies on this compound are lacking, the broader class of aminotriazoles has been explored in organocatalytic transformations. nih.gov
Investigation as Corrosion Inhibitors for Metal Surfaces
The 1,2,3-triazole scaffold is a well-established motif in the design of corrosion inhibitors for a variety of metals. These compounds are effective due to the presence of heteroatoms (nitrogen) and π-electrons, which can interact with metal surfaces to form a protective layer.
The efficacy of triazole derivatives as corrosion inhibitors is primarily attributed to their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. This adsorption can occur through two main mechanisms: physisorption and chemisorption.
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the triazole ring can become protonated, leading to the adsorption of the cationic inhibitor on a negatively charged metal surface.
Chemisorption is a stronger form of adsorption that involves the sharing of electrons or charge transfer between the inhibitor molecule and the metal surface. The lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring can be donated to the vacant d-orbitals of the metal atoms (e.g., Fe, Cu), forming a coordinate bond. Conversely, electrons can be accepted from the metal surface into the antibonding molecular orbitals of the inhibitor. This donor-acceptor interaction leads to the formation of a stable, protective film. researchgate.netnih.govmdpi.com
For instance, studies on various 1,2,4-triazole (B32235) derivatives have shown that they act as effective corrosion inhibitors for low carbon steel in acidic environments. nih.gov The adsorption of these molecules, such as 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.gov Similarly, 3-amino-5-mercapto-1,2,4-triazole (B94436) has demonstrated significant corrosion inhibition for AA2024 aluminum alloy in saline solutions, acting primarily as a cathodic-type inhibitor. frontiersin.org The adsorption of these inhibitors is influenced by the molecular structure, the nature of the substituents on the triazole ring, and the properties of the metal surface.
| Triazole Derivative | Metal | Corrosive Medium | Primary Adsorption Mechanism | Adsorption Isotherm |
|---|---|---|---|---|
| General 1,2,3-Triazoles | Mild Steel, Copper, Iron | Acidic Media | Chemisorption and Physisorption researchgate.netnih.gov | Not specified |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5 M HCl | Chemisorption and Physisorption nih.gov | Langmuir nih.gov |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | Chemisorption frontiersin.org | Not specified |
| 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) (AETD) | Brass | 3% NaCl | Chemisorption metall-mater-eng.com | Langmuir metall-mater-eng.com |
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for evaluating the performance of corrosion inhibitors. These methods provide quantitative data on how an inhibitor affects the corrosion rate and mechanism.
Potentiodynamic polarization studies reveal whether an inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type). For many triazole derivatives, a mixed-type inhibition is observed, where both the anodic and cathodic current densities are reduced. researchgate.net This indicates that the inhibitor hinders both the dissolution of the metal and the reactions that consume the electrons produced. The inhibition efficiency (IE) can be calculated from the reduction in corrosion current density. For example, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol showed an inhibition efficiency of up to 89% for low carbon steel in HCl solution. nih.gov
Electrochemical Impedance Spectroscopy (EIS) provides information about the resistance of the protective film formed by the inhibitor. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of effective corrosion protection. The decrease in Cdl is often attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, which have a lower dielectric constant. Studies on compounds like 2-amino-5-ethyl-1,3,4-thiadiazole have shown that the inhibition efficiency increases with the concentration of the inhibitor. metall-mater-eng.comresearchgate.net
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type |
|---|---|---|---|---|
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5 M HCl | 89% at 300 ppm nih.gov | Mixed-type nih.gov |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | ~94% at 1.5 g/L frontiersin.org | Cathodic-type frontiersin.org |
| 2-amino-5-ethyl-1,3,4-thiadiazole (TTD) | Type 304 Stainless Steel | Dilute HCl | 74.2% (from polarization) researchgate.net | Mixed-type researchgate.net |
| Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) | AA6061 Alloy | 0.05 M HCl | >90% at 80 ppm researchgate.net | Mixed-type researchgate.net |
Development as Components in Energetic Materials (for nitrogen-rich derivatives)
Nitrogen-rich heterocyclic compounds are of great interest in the field of energetic materials as they tend to have high positive enthalpies of formation and decompose to form the stable dinitrogen molecule (N₂), releasing large amounts of energy. The 1,2,3-triazole ring is a valuable building block for designing such materials.
By introducing energetic functionalities such as nitro (-NO₂) or azido (B1232118) (-N₃) groups onto the 5-amino-1,2,3-triazole scaffold, it is possible to create new energetic compounds. A study on the energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, a compound structurally related to the subject molecule, demonstrated the successful synthesis of derivatives with azido and nitro groups, as well as a diazene (B1210634) bridge. researchgate.netscispace.com These modifications significantly enhance the energetic properties of the parent compound.
The performance of energetic materials is characterized by parameters such as detonation velocity (VD) and detonation pressure (P). For instance, derivatives of 4,4'-bis(5-nitro-1,2,3-2H-triazole) have been synthesized and shown to possess superior detonation performance. nih.gov While specific data for derivatives of this compound are not available, the existing research on other 1,2,3-triazole-based energetic materials suggests that its nitrogen-rich derivatives could also exhibit promising energetic properties. researchgate.net
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Data not specified | Calculated using EXPLO5 (6.02) researchgate.net | Calculated using EXPLO5 (6.02) researchgate.net | researchgate.net |
| Derivatives of 4,4'-bis(5-nitro-1,2,3-2H-triazole) | Data not specified | Calculated by EXPLO5 V6.01 nih.gov | Calculated by EXPLO5 V6.01 nih.gov | nih.gov |
| Salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide | Data not specified | Comparable to RDX or HMX rsc.org | Comparable to RDX or HMX rsc.org | rsc.org |
Agrochemical Research: Insights into Potential Herbicide, Fungicide, and Pesticide Mechanisms of Action (Molecular Level)
Triazole compounds are widely used in agriculture as fungicides and herbicides. Their biological activity is often linked to their ability to inhibit specific enzymes in the target organisms.
Fungicidal Activity: Many triazole fungicides, particularly those belonging to the 1,2,4-triazole class, function as sterol demethylation inhibitors (DMIs). researchgate.net They target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts the fungal cell membrane structure and function, ultimately leading to cell death. Molecular docking studies have shown that the triazole nitrogen atoms can coordinate with the heme iron atom in the active site of the CYP51 enzyme. researchgate.netmdpi.com
Derivatives of 1,2,3-triazoles have also shown promising antifungal activity. For example, some oleanane-type triterpene conjugates with a 1H-1,2,3-triazole moiety have been investigated as potential inhibitors of glucosamine-6-phosphate synthase (GlmS), another important enzyme in fungi. mdpi.com The fungicidal activity of these compounds is influenced by the substituents on the triazole ring.
Herbicidal Activity: Certain triazole derivatives exhibit herbicidal properties. For instance, 3-amino-1,2,4-triazole (Amitrole) is a known herbicide that inhibits carotenoid biosynthesis. mdpi.com Carotenoids are essential for protecting chlorophyll (B73375) from photooxidation, and their inhibition leads to the destruction of chlorophyll and ultimately plant death. The mechanism of action for many other triazole-based herbicides involves the inhibition of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS), which is involved in the synthesis of branched-chain amino acids. frontiersin.org
Pesticidal Activity: The 1,2,3-triazole scaffold has also been incorporated into molecules with insecticidal activity. researchgate.net For instance, certain icotinib-1,2,3-triazole derivatives have been identified as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) in insects. researchgate.net
Given the structural features of this compound, it is plausible that its derivatives could exhibit similar agrochemical activities. The amino and hydroxyl groups provide sites for further chemical modification to optimize activity against specific fungal, plant, or insect targets.
| Activity | Potential Molecular Target/Mechanism | Example Triazole Class |
|---|---|---|
| Fungicidal | Inhibition of lanosterol 14α-demethylase (CYP51) researchgate.netnih.gov | 1,2,4-Triazoles |
| Fungicidal | Inhibition of glucosamine-6-phosphate synthase (GlmS) mdpi.com | 1,2,3-Triazoles |
| Herbicidal | Inhibition of carotenoid biosynthesis mdpi.com | 1,2,4-Triazoles |
| Herbicidal | Inhibition of acetolactate synthase (ALS) frontiersin.org | Triazoles |
| Insecticidal | Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) researchgate.net | 1,2,3-Triazoles |
Analytical Methodologies for Detection and Quantification of 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol in Chemical Systems
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol from complex matrices, mitigating interference from other components and enabling precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase, and detector.
Given the polar nature of the target compound, a reversed-phase HPLC approach is typically employed. A C18 or a C8 column is often suitable for separating polar analytes. nih.govnih.gov To enhance retention and improve peak shape for a polar compound like an aminotriazole, an aqueous mobile phase is used, often with a buffer to control the pH and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net For instance, a gradient elution starting with a low percentage of the organic modifier and gradually increasing it can effectively separate the analyte from other components. nih.gov
UV detection is commonly used for compounds containing chromophores, such as the triazole ring. nih.govresearchgate.net The wavelength for detection would be set at the absorption maximum of this compound, which is expected to be in the UV range, typical for triazole structures. researchgate.netresearchgate.net Method validation would include assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov
Table 1: Illustrative HPLC Method Parameters for Triazole Analysis
| Parameter | Condition/Description | Source |
|---|---|---|
| Column | Reversed-phase C18, 5 µm particle size | nih.govnih.gov |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile | nih.gov |
| Elution | Gradient elution | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detector | UV-Vis at the analyte's λmax (e.g., 262 nm for some triazoles) | nih.gov |
| Injection Volume | 10-20 µL | nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile or perchloric acid for biological samples | nih.govnih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a polar molecule with low volatility due to the presence of amino and hydroxyl functional groups, which can engage in hydrogen bonding. Therefore, direct GC analysis is challenging and typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.net
Derivatization reactions target the active hydrogens on the amino and hydroxyl groups. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation are common strategies. The resulting derivatives exhibit increased volatility and improved chromatographic behavior on non-polar GC columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase. rjptonline.org
The GC system is typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification. nih.gov GC-MS provides high selectivity and allows for structural confirmation of the analyte based on its mass spectrum. nih.gov
Table 2: General Approach for GC Analysis of Polar Triazoles
| Step | Description | Source |
|---|---|---|
| Derivatization | Silylation or acylation to increase volatility. | researchgate.net |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-INNOWAX). | rjptonline.orgresearchgate.net |
| Carrier Gas | Helium or Hydrogen. | rjptonline.org |
| Injection | Split/splitless inlet. | rjptonline.org |
| Detector | Mass Spectrometry (MS) for selective detection. | nih.govnih.gov |
| Quantification | External or internal standard method. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the method of choice for trace-level quantification of compounds in complex matrices. nih.govnih.gov
For the analysis of this compound, a reversed-phase LC separation similar to the HPLC method described above would be used. tandfonline.com The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polarizing polar molecules. nih.govnih.gov Positive ionization mode would likely be effective for this compound due to the presence of the basic amino group.
In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected and fragmented to produce characteristic product ions. The detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. nih.goveur.nl This technique provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. tandfonline.com
Table 3: Typical LC-MS/MS Parameters for Triazole Quantification
| Parameter | Setting/Description | Source |
|---|---|---|
| LC Column | C18 or similar reversed-phase column. | nih.govnih.gov |
| Mobile Phase | Water/methanol or water/acetonitrile with formic acid or ammonium (B1175870) acetate (B1210297). | nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode. | nih.govmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM). | nih.gov |
| Precursor Ion | [M+H]⁺ of this compound. | |
| Product Ions | Characteristic fragments from the precursor ion. |
| Quantification | Stable isotope-labeled internal standard is preferred for highest accuracy. | |
Spectrophotometric Detection Methods
Spectrophotometric methods offer rapid and cost-effective alternatives for the quantification of this compound, particularly in simpler sample matrices or for process monitoring.
UV-Vis Absorption Spectrometry for Concentration Determination
UV-Visible (UV-Vis) absorption spectrometry is based on the principle that molecules with chromophoric groups absorb light at specific wavelengths. The 1,2,3-triazole ring system is a known chromophore that absorbs UV radiation. researchgate.net The presence of the amino and hydroxyl substituents on the triazole ring will influence the position and intensity of the absorption maximum (λmax).
To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated from its absorbance using the Beer-Lambert law. This method is straightforward but can be susceptible to interference from other UV-absorbing compounds in the sample. d-nb.infoquestjournals.org Therefore, it is most reliable for the analysis of relatively pure samples or following a purification step.
Fluorescence Spectroscopy for Quantitative Analysis (if applicable)
Fluorescence spectroscopy is a highly sensitive detection method that is applicable only if the target compound is fluorescent. Many triazole derivatives have been shown to exhibit fluorescence, often with their photophysical properties being tunable based on the substituents attached to the triazole core. nih.govrsc.org Some 5-amino-1,2,3-triazole derivatives, in particular, have been identified as having aggregation-induced emission enhancement (AIEE) properties and can act as fluorescent sensors. nih.govmdpi.com
To assess its applicability for this compound, the compound would first need to be characterized to determine if it fluoresces. This involves measuring its excitation and emission spectra to identify the optimal wavelengths. If fluorescent, a quantitative method can be developed by creating a calibration curve that plots fluorescence intensity versus concentration. nih.gov Fluorescence spectroscopy can offer significantly lower detection limits compared to UV-Vis absorption spectrometry. universityofgalway.ie However, the fluorescence signal can be affected by factors such as solvent polarity, pH, and the presence of quenching agents. nih.gov The introduction of a carboxamide function has been shown to enhance the sensing properties of some 2-aryl-1,2,3-triazoles. nih.gov
Method Validation Parameters for Analytical Reliability
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For this compound, this involves a comprehensive evaluation of several key parameters.
The specificity of an analytical method is its ability to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. These can include impurities, degradation products, or other related substances. Selectivity is the ability of the method to provide results for the analyte that are unaffected by these other components.
For the analysis of this compound, a highly selective method would be able to distinguish it from its synthetic precursors, potential isomers such as 5-amino-1-ethyl-1H-1,2,3-triazol-4-ol, and any by-products. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. When coupled with a photodiode array (PDA) detector or a mass spectrometer (MS), it can provide both chromatographic separation and spectral information to confirm the identity and purity of the analyte peak.
To demonstrate specificity, a solution containing this compound would be spiked with potential interfering compounds. The analysis should show that the peak corresponding to the analyte is well-resolved from the peaks of the other compounds and that its quantification is not affected.
Illustrative Data for Specificity Assessment of an HPLC Method:
| Compound | Retention Time (minutes) |
| Synthetic Precursor 1 | 2.8 |
| Synthetic Precursor 2 | 3.5 |
| This compound | 5.2 |
| Isomeric Impurity | 5.9 |
| Degradation Product | 7.1 |
This table illustrates a hypothetical chromatographic separation where the analyte has a distinct retention time from potential interferents.
Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. The range of the method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of standard solutions of this compound of known concentrations are analyzed. The instrumental response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (r²) are key indicators of the linearity, with values close to 1.000 being desirable.
Illustrative Linearity Data for this compound:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 25.0 | 311,000 |
| 50.0 | 625,000 |
| 100.0 | 1,255,000 |
| Linear Regression Equation | y = 12540x + 300 |
| Coefficient of Determination (r²) | 0.9995 |
This table presents hypothetical data showing a strong linear relationship between concentration and instrument response over a defined range.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision, considering variations such as different days, analysts, or equipment). Precision is commonly expressed as the relative standard deviation (RSD).
For this compound, accuracy would be determined by analyzing samples with a known concentration of the compound. Precision would be assessed by repeated analysis of a homogeneous sample.
Illustrative Accuracy and Precision Data:
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| 5.0 | 4.98 | 99.6 | 1.8 | 2.5 |
| 25.0 | 25.15 | 100.6 | 1.2 | 1.9 |
| 75.0 | 74.85 | 99.8 | 0.9 | 1.6 |
This table provides illustrative data on the accuracy and precision of a method for quantifying the analyte at different concentration levels.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
The LOD and LOQ are often estimated based on the signal-to-noise ratio (S/N), with common ratios being 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For applications involving trace analysis of this compound, low LOD and LOQ values are crucial.
Illustrative LOD and LOQ Values:
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
This table shows hypothetical LOD and LOQ values, indicating the sensitivity of the analytical method.
Future Research Directions and Uncharted Territories in 5 Amino 2 Ethyl 2h 1,2,3 Triazol 4 Ol Chemistry
Design and Synthesis of Advanced Multi-Functional Derivatives
The inherent functionality of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, featuring amino, hydroxyl, and ethyl groups on a stable triazole ring, provides a versatile platform for the design and synthesis of advanced multi-functional derivatives. Future research should focus on leveraging these reactive sites to introduce a variety of pharmacophores, fluorophores, and other functional moieties.
Key synthetic strategies that could be adapted for this purpose include:
N-Functionalization of the Amino Group: The primary amino group is a prime target for derivatization. Acylation, alkylation, and arylation reactions can be employed to introduce a wide array of substituents, thereby modulating the electronic properties, solubility, and biological activity of the resulting molecules.
O-Functionalization of the Hydroxyl Group: The hydroxyl group can be converted into ethers, esters, or other functional groups to fine-tune the compound's characteristics. For instance, etherification could be used to attach polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties in potential therapeutic applications.
Modification of the Ethyl Group: While the ethyl group at the N2 position is generally stable, advanced synthetic methodologies could potentially allow for its modification or replacement, offering another avenue for structural diversification.
Click Chemistry and Multi-component Reactions: The triazole core itself is often synthesized via "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition. Future synthetic efforts could explore one-pot, multi-component reactions to assemble complex derivatives of this compound with high efficiency and atom economy.
The systematic exploration of these synthetic avenues will undoubtedly lead to a library of novel derivatives with tailored properties for a range of applications.
Integration into Supramolecular Assemblies and Frameworks
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via its amino and hydroxyl groups) and coordination with metal ions (via the triazole nitrogen atoms), makes it an excellent candidate for the construction of supramolecular assemblies and frameworks.
Future research in this area could explore:
Hydrogen-Bonded Networks: The donor and acceptor sites for hydrogen bonding can be exploited to create predictable and robust one-, two-, or three-dimensional networks. These structures could find applications in crystal engineering, materials science, and as scaffolds for other molecules.
Metal-Organic Frameworks (MOFs): The triazole nitrogen atoms are known to act as effective ligands for a variety of metal ions. The synthesis of MOFs incorporating this compound or its derivatives as organic linkers could lead to materials with tailored porosity, catalytic activity, and sensing capabilities. The presence of the amino and hydroxyl groups could also serve to functionalize the pores of the resulting MOFs.
Self-Assembled Monolayers (SAMs): By appropriately modifying the molecule, for example, by introducing a thiol or silane (B1218182) group, derivatives of this compound could be used to form self-assembled monolayers on various surfaces, enabling the modification of surface properties for applications in electronics, sensors, and biocompatible coatings.
The study of the supramolecular chemistry of this triazole derivative opens up exciting possibilities for the development of new functional materials.
Mechanistic Elucidation of Novel Reaction Pathways
A deep understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing synthetic routes and developing novel transformations. While general mechanisms for triazole formation are known, the specific influence of the substituents in this particular compound warrants detailed investigation.
Future mechanistic studies should focus on:
Regioselectivity of Synthesis: The Huisgen 1,3-dipolar cycloaddition, a common method for synthesizing 1,2,3-triazoles, can lead to different regioisomers. Detailed experimental and computational studies are needed to understand the factors that would favor the formation of the desired 2,4,5-substituted isomer of this compound.
Dimroth Rearrangement: Triazoles can undergo Dimroth rearrangement, an isomerization process that can alter the substitution pattern on the ring. Investigating the propensity of this compound and its derivatives to undergo this rearrangement under various conditions (acidic, basic, thermal) is essential for predicting their stability and reactivity.
Novel Functionalization Reactions: As new methods for the functionalization of the amino, hydroxyl, and even the triazole C-H bonds are developed, detailed mechanistic studies will be necessary to understand the reaction pathways, identify key intermediates, and optimize reaction conditions. This could involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling.
Such fundamental studies will not only advance our understanding of triazole chemistry but also enable the more efficient and selective synthesis of complex molecules based on the this compound scaffold.
Machine Learning and Artificial Intelligence in Predicting Chemical Behavior and Applications
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These powerful computational tools can be employed to predict the properties, reactivity, and potential applications of molecules like this compound, thereby accelerating the pace of discovery.
Future research directions in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives of this compound and calculating their molecular descriptors, QSAR models can be developed to predict their biological activities, such as antimicrobial or anticancer properties. This can help prioritize the synthesis of the most promising candidates.
Prediction of Physicochemical Properties: ML models can be trained to predict key physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are crucial for drug development and materials science applications.
Reaction Outcome Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the most likely products and optimal reaction conditions for the synthesis and functionalization of this compound and its derivatives. This can significantly reduce the number of trial-and-error experiments required in the laboratory.
De Novo Design of Functional Molecules: Generative AI models can be used to design novel derivatives of this compound with desired properties. These models can explore a vast chemical space and propose innovative molecular structures that may not be intuitively obvious to a human chemist.
The integration of ML and AI into the research workflow for this compound has the potential to dramatically accelerate the discovery of new materials and therapeutic agents.
Scale-Up and Process Intensification Studies for Sustainable Production
For any chemical compound with potential applications, the development of a sustainable and scalable manufacturing process is of paramount importance. Future research on this compound should address the challenges of moving from laboratory-scale synthesis to industrial production.
Key areas of investigation include:
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents (e.g., water, glycerol), renewable starting materials, and non-toxic catalysts is crucial for sustainable production. The principles of green chemistry should be applied throughout the entire synthetic process.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scale-up. Investigating the synthesis of this compound and its derivatives in a flow reactor could lead to a more efficient and scalable manufacturing process.
Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields in organic synthesis. Exploring the use of microwave technology for the synthesis of this triazole derivative could be a valuable process intensification strategy.
Catalyst Development and Recycling: The development of highly active and recyclable catalysts for the key synthetic steps will be essential for a cost-effective and sustainable process. This could include heterogeneous catalysts or homogeneous catalysts that can be easily separated and reused.
By focusing on these aspects of process development, researchers can ensure that any future applications of this compound can be realized in an economically viable and environmentally responsible manner.
Exploration of New Application Domains in Emerging Technologies
The unique combination of functional groups and the stable heterocyclic core of this compound suggests that it and its derivatives could find applications in a variety of emerging technologies beyond traditional fields like pharmaceuticals and agrochemicals.
Potential new application domains to be explored include:
Organic Electronics: The electron-rich triazole ring system, coupled with the potential for extensive functionalization, makes these compounds interesting candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemical Sensors: By incorporating specific recognition motifs, derivatives of this compound could be developed as chemosensors for the detection of various analytes, such as metal ions, anions, or biologically important molecules. The fluorescence properties of these compounds could be modulated upon binding to the target analyte.
Smart Materials: The ability to form responsive supramolecular assemblies could be harnessed to create "smart" materials that change their properties in response to external stimuli such as light, temperature, or pH.
Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule could allow it to adsorb onto metal surfaces and inhibit corrosion. This potential application is worth investigating, especially for the protection of steel and other alloys.
The exploration of these and other novel application domains will require interdisciplinary collaboration and a willingness to venture into uncharted scientific territories. The versatility of the this compound scaffold makes it a promising platform for the development of next-generation materials and technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF. Key steps include condensation of hydrazine derivatives with carbonyl-containing reagents, followed by thermal or acid-catalyzed cyclization. Optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction time (2–6 hours) significantly impacts yield. Post-synthesis purification via recrystallization (e.g., ethanol-DMF mixtures) is recommended to isolate the triazole core .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the ethyl substituent and amine group positioning.
- XRD : Single-crystal X-ray diffraction (as in ) resolves the triazole ring conformation and hydrogen-bonding networks.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies NH and OH stretching vibrations (~3200–3500 cm) .
Q. How can researchers assess the pharmacological potential of this compound in preclinical studies?
- Methodological Answer : Begin with in vitro assays targeting anti-inflammatory or antimicrobial activity. For example:
- Anti-inflammatory : Measure COX-2 inhibition using ELISA.
- Antimicrobial : Conduct MIC assays against Gram-positive/negative bacteria.
- Compare results to structurally similar triazoles (e.g., 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives) to establish baseline activity .
Advanced Research Questions
Q. How should researchers resolve contradictory data in pharmacological studies of triazole derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Strategies include:
- Structural Modifications : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate bioactive moieties.
- Dose-Response Curves : Validate activity across multiple concentrations.
- Comparative Meta-Analysis : Cross-reference results with published triazole SAR studies (e.g., ) to identify outliers .
Q. What strategies optimize reaction yields during large-scale synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates.
- Catalyst Screening : Test bases like triethylamine or KCO to accelerate cyclization.
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent, and catalyst concentration .
Q. How can instability issues during synthesis or storage be mitigated?
- Methodological Answer :
- Purification : Use column chromatography to remove reactive byproducts.
- Storage Conditions : Store under inert gas (N) at –20°C to prevent oxidation.
- Stabilizers : Add antioxidants (e.g., BHT) in polar aprotic solvents .
Q. What computational approaches support the design of novel triazole derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., COX-2 or bacterial enzymes) using AutoDock Vina.
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed activity.
- MD Simulations : Assess binding stability over 100-ns trajectories .
Q. How can spectral data discrepancies (e.g., unexpected -NMR shifts) be troubleshooted?
- Methodological Answer :
- Dynamic Effects : Check for tautomerism or pH-dependent protonation using variable-temperature NMR.
- Impurity Analysis : Re-run HPLC-MS to detect trace byproducts.
- Literature Cross-Validation : Compare with crystallographic data (e.g., ) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
